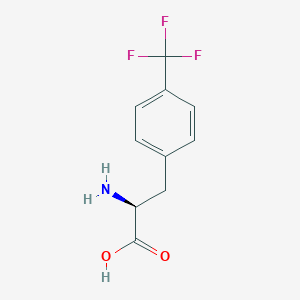

4-(Trifluoromethyl)-L-phenylalanine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFFPDBJLGAGQL-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347041 |

Source

|

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114926-38-4 |

Source

|

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Trifluoromethyl)-L-phenylalanine chemical properties

An In-depth Technical Guide to 4-(Trifluoromethyl)-L-phenylalanine

Introduction

This compound is a synthetic amino acid derivative of L-phenylalanine, characterized by the substitution of a hydrogen atom with a trifluoromethyl group at the para position of the phenyl ring. This modification imparts unique chemical and biological properties, making it a compound of significant interest in pharmaceutical research, peptide synthesis, and metabolic studies. The trifluoromethyl group enhances the compound's stability and reactivity, offering a valuable tool for developing novel therapeutics and biochemical probes.[1] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological activities of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2][3] Key chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | [4] |

| Synonyms | (S)-2-Amino-3-[4-(trifluoromethyl)phenyl]propionic acid, L-4-TRIFLUOROMETHYLPHE, p-trifluoromethylphenylalanine | [4][5][6] |

| CAS Number | 114926-38-4 | [4][5] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [4][5] |

| Molecular Weight | 233.19 g/mol | [4][5] |

| Purity | ≥98% | [5] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Physical Form | White to light-yellow powder or crystals | [3] |

| Solubility | No specific data available in the provided search results. | |

| Melting Point | No specific data available in the provided search results. | [2][7] |

| Storage Temperature | 2°C - 8°C | [8] |

| InChI Key | CRFFPDBJLGAGQL-QMMMGPOBSA-N | [3][4] |

| SMILES | C1=CC(=CC=C1C--INVALID-LINK--N)C(F)(F)F | [4] |

Experimental Protocols

Synthesis of this compound Derivatives

A common method for synthesizing phenylalanine derivatives is through a Negishi cross-coupling reaction. The following protocol is a general representation based on the synthesis of similar phenylalanine analogues.[9][10]

Workflow for the Synthesis of Phenylalanine Derivatives

Caption: General synthesis workflow for phenylalanine derivatives.

Methodology:

-

Esterification: The synthesis can begin with the esterification of a protected serine, such as Cbz-Ser-OH.[9]

-

Appel Iodination: The resulting ester undergoes an Appel iodination to produce the corresponding β-iodoalanine methyl ester.[9]

-

Negishi Cross-Coupling: A key step involves the Negishi cross-coupling of a prefunctionalized aryl bromide (in this case, a bromide with a trifluoromethyl group) with the β-iodoalanine derivative.[9][10]

-

Deprotection: The final step involves the removal of protecting groups to yield the desired this compound derivative.

Peptide Synthesis

This compound can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[11] The Fmoc (fluorenylmethoxycarbonyl) protecting group is commonly used for the selective protection of the amino group during synthesis.[12]

Biological Activity and Mechanism of Action

Acyltransferase Inhibition

This compound has been identified as an acyltransferase inhibitor.[8] It acts by preventing the formation of fatty acids through the inhibition of the ketoreductase enzyme.[8] This inhibitory action has been shown to induce a cytotoxic effect on cancer cells and inhibit protein synthesis in myeloid leukemia cells.[8] It also exhibits antibacterial activity against organisms such as Salmonella enterica and Mycobacterium tuberculosis.[8]

Inhibitory Action of this compound

Caption: Inhibition of fatty acid synthesis by 4-TFMP.

Neuroprotective Effects of a Derivative

A derivative, 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), has demonstrated preventive and therapeutic effects in a model of focal cerebral ischemia-reperfusion injury.[13] Its mechanism of action involves the inhibition of excitotoxicity and the improvement of Blood-Brain Barrier (BBB) permeability, as well as enhancing the levels of Vascular Endothelial Growth Factor (VEGF) and Brain-Derived Neurotrophic Factor (BDNF).[13]

Signaling Pathway of a this compound Derivative

Caption: Neuroprotective mechanism of a derivative of this compound.

Safety and Handling

This compound is classified as an irritant.[4] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4][14]

Table 3: Hazard Information

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [4][14] |

| H319 | Causes serious eye irritation | [4][14] |

| H335 | May cause respiratory irritation | [4][14] |

Handling Precautions:

-

Engineering Controls: Use in a well-ventilated area.[2][14] Emergency eye wash fountains and safety showers should be readily available.[14]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[2][14]

First Aid Measures:

-

Inhalation: Remove the person to fresh air. Seek medical attention if breathing difficulties occur.[7][14]

-

Skin Contact: Wash the affected area with plenty of soap and water.[7][14]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[7][14]

-

Ingestion: Clean mouth with water and drink plenty of water afterward.[7]

References

- 1. 114926-38-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. peptide.com [peptide.com]

- 3. This compound | 114926-38-4 [sigmaaldrich.com]

- 4. This compound | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemwhat.com [chemwhat.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 114926-38-4 | FT43466 [biosynth.com]

- 9. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-(Trifluoromethyl)- D -phenylalanine = 98.5 HPLC 114872-99-0 [sigmaaldrich.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid exerts its effects on the prevention, post-therapeutic and prolongation of the thrombolytic window in ischemia-reperfusion rats through multiple mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 4-(Trifluoromethyl)-L-phenylalanine, a non-canonical amino acid of significant interest in pharmaceutical and medicinal chemistry. The introduction of a trifluoromethyl group at the para-position of the phenyl ring imparts unique electronic properties, enhancing metabolic stability and bioavailability of peptides and small molecule drugs. This document details key synthetic strategies, including asymmetric alkylation via phase-transfer catalysis, asymmetric hydrogenation, Negishi cross-coupling, and enzymatic synthesis, complete with experimental protocols and comparative data.

Core Synthetic Strategies

The enantioselective synthesis of this compound can be achieved through several distinct and effective routes. The choice of method often depends on factors such as desired scale, available starting materials, and required enantiopurity. Below is a summary of the most prominent synthetic approaches.

| Synthesis Method | Key Features | Typical Yield (%) | Enantiomeric Excess (ee%) |

| Asymmetric Alkylation (Phase-Transfer Catalysis) | Utilizes a chiral phase-transfer catalyst to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent with 4-(trifluoromethyl)benzyl bromide. | 60-85 | >90 |

| Asymmetric Hydrogenation | Employs a chiral transition metal catalyst (e.g., Rhodium or Ruthenium-based) for the enantioselective reduction of a prochiral α,β-unsaturated precursor. | 70-95 | >95 |

| Negishi Cross-Coupling | Involves the palladium-catalyzed coupling of a 4-(trifluoromethyl)phenylzinc reagent with an electrophilic chiral amino acid synthon, such as a β-iodoalanine derivative. | 65-80 | >98 |

| Enzymatic Synthesis | Leverages the high stereoselectivity of enzymes, such as Phenylalanine Ammonia (B1221849) Lyase (PAL), for the amination of 4-(trifluoromethyl)cinnamic acid. | 50-90 (conversion) | >99 |

I. Asymmetric Alkylation via Phase-Transfer Catalysis

This widely used method, often referred to as the O'Donnell asymmetric amino acid synthesis, relies on the alkylation of a Schiff base of a glycine ester under biphasic conditions, facilitated by a chiral phase-transfer catalyst. Cinchona alkaloid-derived catalysts are commonly employed to induce high enantioselectivity.

Experimental Protocol:

Step 1: Synthesis of the Glycine Schiff Base

A mixture of glycine tert-butyl ester hydrochloride (1 equivalent), benzophenone (B1666685) imine (1.1 equivalents), and a non-polar solvent such as dichloromethane (B109758) is stirred at room temperature. A mild base, for instance, triethylamine (B128534) (1.2 equivalents), is added, and the reaction is monitored by TLC until completion. The resulting N-(diphenylmethylene)glycine tert-butyl ester is isolated after a standard aqueous workup and purification by chromatography.

Step 2: Asymmetric Alkylation

To a solution of the N-(diphenylmethylene)glycine tert-butyl ester (1 equivalent) and 4-(trifluoromethyl)benzyl bromide (1.2 equivalents) in a toluene/dichloromethane solvent mixture is added a chiral phase-transfer catalyst, such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (1-2 mol%). A 50% aqueous solution of potassium hydroxide (B78521) is added, and the biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by HPLC.

Step 3: Hydrolysis and Deprotection

Upon completion, the organic layer is separated, and the Schiff base is hydrolyzed by treatment with aqueous citric acid or hydrochloric acid. The resulting protected amino acid is then deprotected (e.g., removal of the tert-butyl ester with trifluoroacetic acid) to yield this compound.

Asymmetric Alkylation Workflow

II. Asymmetric Hydrogenation

This elegant approach involves the enantioselective reduction of a prochiral enamide precursor, typically (Z)-2-acetamido-3-(4-(trifluoromethyl)phenyl)acrylic acid, using a chiral transition metal catalyst. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are prominent in this field.

Experimental Protocol:

Step 1: Synthesis of the Prochiral Precursor

(Z)-2-acetamido-3-(4-(trifluoromethyl)phenyl)acrylic acid can be synthesized via the Erlenmeyer-Azlactone synthesis. 4-(Trifluoromethyl)benzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride (B1165640) and sodium acetate. Subsequent hydrolysis of the azlactone intermediate yields the desired acrylic acid derivative.

Step 2: Asymmetric Hydrogenation

The acrylic acid derivative (1 equivalent) is dissolved in a degassed solvent such as methanol (B129727) or dichloromethane. A chiral rhodium catalyst, for example, [Rh(COD)(R,R-Et-DuPhos)]BF4 (0.5-1 mol%), is added under an inert atmosphere. The mixture is then subjected to hydrogen gas (typically 1-10 atm) at room temperature with stirring until the reaction is complete.

Step 3: Deprotection

The resulting N-acetyl-4-(trifluoromethyl)-L-phenylalanine is hydrolyzed using aqueous acid or an acylase enzyme to afford the final product.

Asymmetric Hydrogenation Workflow

III. Negishi Cross-Coupling

The Negishi cross-coupling provides a powerful method for carbon-carbon bond formation. In this context, it is used to couple an organozinc reagent derived from a 4-(trifluoromethyl)phenyl halide with a chiral electrophilic synthon of alanine.

Experimental Protocol:

Step 1: Preparation of the Organozinc Reagent

4-(Trifluoromethyl)phenyl bromide (1 equivalent) is reacted with activated zinc metal in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) to form the corresponding organozinc reagent, 4-(trifluoromethyl)phenylzinc bromide.

Step 2: Negishi Cross-Coupling

To a solution of a protected β-iodo-L-alanine derivative, such as N-Boc-β-iodo-L-alanine methyl ester (1 equivalent), in THF is added a palladium catalyst, for example, Pd(PPh3)4 (2-5 mol%). The freshly prepared organozinc reagent is then added dropwise at room temperature. The reaction is stirred until completion as monitored by LC-MS.

Step 3: Deprotection

The resulting protected this compound is deprotected in a two-step process: saponification of the methyl ester followed by removal of the Boc protecting group with an acid like TFA.

Negishi Cross-Coupling Workflow

IV. Enzymatic Synthesis

Biocatalysis offers a highly selective and environmentally friendly route to chiral amino acids. Phenylalanine ammonia lyase (PAL) is an enzyme that catalyzes the reversible addition of ammonia to the double bond of cinnamic acids.

Experimental Protocol:

Step 1: Substrate Preparation

The starting material, 4-(trifluoromethyl)cinnamic acid, can be prepared via a Knoevenagel or Perkin condensation from 4-(trifluoromethyl)benzaldehyde.

Step 2: Enzymatic Amination

4-(Trifluoromethyl)cinnamic acid is dissolved in an aqueous buffer (e.g., ammonium (B1175870) carbonate or ammonium hydroxide) at a slightly alkaline pH (typically pH 8-10) to provide a high concentration of ammonia. The Phenylalanine Ammonia Lyase (PAL) enzyme, either as a purified protein or as a whole-cell biocatalyst, is added to the solution. The reaction is incubated with gentle agitation at a controlled temperature (e.g., 30-40 °C).

Step 3: Product Isolation

The reaction progress is monitored by HPLC for the formation of the desired amino acid. Once equilibrium is reached or the desired conversion is achieved, the enzyme is removed (e.g., by filtration if immobilized or centrifugation for whole cells). The product is then isolated from the aqueous solution by techniques such as ion-exchange chromatography.

Enzymatic Synthesis Workflow

The Biological Activity of 4-(Trifluoromethyl)-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)-L-phenylalanine is a synthetic amino acid derivative that has garnered interest in the scientific community for its potential biological activities, primarily as an inhibitor of key enzymes in neurotransmitter biosynthesis. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its mechanism of action, its impact on signaling pathways, and its potential therapeutic applications. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of this compound's properties.

Introduction

This compound is a structural analog of the essential amino acid L-phenylalanine, distinguished by the substitution of a hydrogen atom with a trifluoromethyl group at the para position of the phenyl ring.[1] This modification significantly alters the electronic properties of the aromatic ring, influencing its interactions with biological targets. The primary area of investigation for this compound has been its role as an inhibitor of aromatic amino acid hydroxylases, a family of enzymes crucial for the synthesis of key neurotransmitters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

| Molecular Weight | 233.19 g/mol |

| CAS Number | 114926-38-4 |

| Appearance | White to off-white powder |

| Solubility | Soluble in aqueous solutions |

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is its inhibitory effect on tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT).[2][3]

Inhibition of Tryptophan Hydroxylase (TPH)

TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin.[4] Phenylalanine analogs, including this compound, are known to act as competitive inhibitors of TPH.[5] They compete with the natural substrate, L-tryptophan, for binding to the active site of the enzyme, thereby reducing the rate of serotonin synthesis.[5]

The proposed mechanism of competitive inhibition is illustrated in the following diagram:

Impact on Serotonin Signaling Pathway

By inhibiting TPH, this compound directly impacts the serotonin synthesis pathway, leading to a reduction in the production of serotonin. This has downstream effects on all serotonin-mediated signaling.

Selectivity Profile: TPH vs. PAH

A critical aspect of any enzyme inhibitor is its selectivity. This compound is an analog of L-phenylalanine, the natural substrate for phenylalanine hydroxylase (PAH), the enzyme deficient in phenylketonuria (PKU).[4] Therefore, it is important to consider its potential inhibitory activity against PAH.

While direct comparative studies on the selectivity of this compound for TPH over PAH are not available, studies on similar compounds like p-ethynylphenylalanine have shown high selectivity for TPH with no significant inhibition of PAH.[2][3] This suggests that this compound may also exhibit selectivity for TPH. The structural differences between the active sites of TPH and PAH likely contribute to this selectivity.

Potential Therapeutic Applications

The ability of this compound to inhibit serotonin synthesis suggests potential therapeutic applications in conditions characterized by excessive serotonin production.

Carcinoid Syndrome

Carcinoid syndrome is a paraneoplastic syndrome associated with neuroendocrine tumors that overproduce serotonin, leading to symptoms such as diarrhea and flushing. TPH inhibitors are a therapeutic strategy for managing this condition.[6]

Phenylketonuria (PKU)

In PKU, elevated levels of phenylalanine can competitively inhibit TPH, leading to a deficiency in brain serotonin.[7][8] While this compound is a phenylalanine analog, its primary described role is as a TPH inhibitor. Its potential use in PKU is complex and would require further investigation to understand its effects on both PAH and TPH in the context of this disease.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

While a specific, detailed protocol for the enantioselective synthesis of this compound is not available in a single source, a plausible route can be constructed based on established methods for the synthesis of fluorinated amino acids.[9][10] One such approach involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent.

Experimental Workflow:

Detailed Protocol (Hypothetical, based on similar syntheses):

-

Protection of Glycine: Start with a suitable chiral glycine equivalent, for example, a Schiff base derived from (S)-(-)-2-hydroxy-pinanone and glycine tert-butyl ester.

-

Deprotonation: Treat the protected glycine with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the chiral enolate.

-

Alkylation: Add 4-(trifluoromethyl)benzyl bromide to the enolate solution and allow the reaction to proceed to form the protected amino acid.

-

Deprotection: Hydrolyze the ester and the chiral auxiliary under acidic conditions to yield the final product, this compound.

-

Purification: Purify the final product by recrystallization or column chromatography.

Tryptophan Hydroxylase Inhibition Assay

This protocol is adapted from established methods for measuring TPH activity.[11]

Materials:

-

Recombinant human TPH1 or TPH2

-

L-tryptophan

-

This compound

-

Tetrahydrobiopterin (BH4) cofactor

-

Catalase

-

Ferrous ammonium (B1175870) sulfate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

HPLC system with fluorescence or electrochemical detection

Procedure:

-

Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and the TPH enzyme.

-

Add varying concentrations of this compound (the inhibitor) to the reaction mixture.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding L-tryptophan and BH4.

-

Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant for the production of 5-HTP using HPLC.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value. For Ki determination, perform the assay with varying concentrations of both the inhibitor and the substrate (L-tryptophan) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

In Vivo Measurement of Serotonin and Metabolites

This protocol outlines a general procedure for assessing the in vivo effects of this compound on brain serotonin levels.[12][13]

Experimental Workflow:

Procedure:

-

Animal Dosing: Administer this compound to experimental animals (e.g., rats or mice) via a suitable route (e.g., intraperitoneal injection or oral gavage). Include a vehicle-treated control group.

-

Tissue Collection: At various time points after administration, euthanize the animals and rapidly dissect specific brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex).

-

Sample Preparation: Homogenize the brain tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins and stabilize the analytes.

-

HPLC Analysis: Centrifuge the homogenates and analyze the supernatant for serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using an HPLC system equipped with a fluorescence or electrochemical detector.

-

Data Analysis: Quantify the concentrations of serotonin and 5-HIAA and compare the levels between the treated and control groups to determine the effect of the compound.

Conclusion

This compound is a promising research tool for studying the serotonergic system. Its likely mechanism of action as a competitive inhibitor of tryptophan hydroxylase makes it a valuable compound for investigating the role of serotonin synthesis in various physiological and pathological processes. While quantitative data on its inhibitory potency and selectivity are still needed, the available information on similar compounds suggests it is a potent and selective inhibitor. The experimental protocols provided in this guide offer a framework for further investigation into the biological activities of this intriguing molecule. Future research should focus on determining its precise kinetic parameters, evaluating its in vivo efficacy and safety, and exploring its full therapeutic potential.

References

- 1. m.youtube.com [m.youtube.com]

- 2. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 5. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. LIQUID CHROMATOGRAPHIC ASSAY FOR CEREBROSPINAL FLUID SEROTONIN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)-L-phenylalanine (4-CF3-Phe), a non-proteinogenic amino acid, has garnered significant attention within the scientific community for its unique biochemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of 4-CF3-Phe, encompassing its physicochemical characteristics, synthesis methodologies, and diverse biological activities. The incorporation of a trifluoromethyl group onto the phenyl ring of L-phenylalanine imparts distinct properties, including increased metabolic stability and altered electronic characteristics, making it a valuable tool in drug design and biomedical research. This document details its role as an acyltransferase inhibitor, its application in enhancing the antimicrobial potency of peptides, and its potential as a positron emission tomography (PET) imaging agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and development efforts involving this compound.

Introduction

This compound is a synthetic derivative of the essential amino acid L-phenylalanine. The substitution of a hydrogen atom with a trifluoromethyl group at the para position of the phenyl ring significantly modifies its properties, leading to a range of biological effects. This modification enhances the lipophilicity and metabolic stability of molecules incorporating this amino acid, making it an attractive building block in medicinal chemistry. Its applications span from an inhibitor of fatty acid synthesis to a component of peptides with enhanced biological activity.[1] This guide aims to consolidate the current knowledge on 4-CF3-Phe, providing a technical resource for researchers in academia and the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 114926-38-4 | [2][3] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [2][4] |

| Molecular Weight | 233.19 g/mol | [2][4] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥98% | [2] |

| Solubility | Slightly soluble in water | [1] |

| Storage | Store at 2°C - 8°C in a well-closed container. | [1] |

Synthesis Methodologies

The synthesis of this compound can be achieved through various organic chemistry routes. One prominent method involves a Negishi cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds.

General Synthesis Workflow via Negishi Cross-Coupling

A representative synthetic workflow for preparing phenylalanine derivatives, which can be adapted for this compound, is depicted below. This process typically involves the coupling of a pre-functionalized aryl bromide with a suitably protected β-iodoalanine derivative.[5]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Negishi Cross-Coupling (Illustrative)

The following is an illustrative protocol based on similar syntheses of phenylalanine derivatives[5]:

-

Preparation of the Aryl Bromide: Start with a commercially available or synthesized 4-(trifluoromethyl)phenyl-containing precursor, such as 2-bromo-4-(trifluoromethyl)benzaldehyde.

-

Preparation of the Coupling Partner: A suitably protected β-iodoalanine derivative is prepared from a readily available starting material like serine.

-

Negishi Cross-Coupling Reaction:

-

In an inert atmosphere (e.g., under argon), dissolve the aryl bromide and the protected β-iodoalanine in a suitable anhydrous solvent (e.g., THF).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a zinc reagent.

-

The reaction mixture is stirred at room temperature or heated as required, and monitored by TLC or LC-MS for completion.

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layers are combined, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the protected this compound.

-

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final product, this compound.

Biological Activity and Applications

This compound exhibits a range of biological activities, making it a compound of interest in drug discovery and chemical biology.

Acyltransferase Inhibition

This compound acts as an acyltransferase inhibitor.[1] By inhibiting this enzyme class, it can interfere with processes such as fatty acid synthesis. This mechanism of action suggests its potential for development as an antimicrobial or anticancer agent.

Antimicrobial Activity

Incorporation of this compound into peptide chains has been shown to enhance their antimicrobial activity.[1] The trifluoromethyl group can increase the peptide's stability and its ability to interact with and disrupt microbial membranes.

Anticancer Potential

Studies have indicated that 4-CF3-Phe can inhibit protein synthesis in myeloid leukemia cells and exhibits cytotoxic effects on various cancer cells.[1] This suggests its potential as a lead compound for the development of novel anticancer therapies.

PET Imaging

Fluorinated amino acids are valuable tracers for positron emission tomography (PET) imaging, particularly in oncology. While specific studies on this compound as a PET agent are emerging, related fluorinated phenylalanine analogs have shown promise for tumor imaging.[6] The presence of the fluorine-containing trifluoromethyl group makes it a candidate for labeling with fluorine-18 (B77423) (¹⁸F) for use in PET scans to visualize metabolic activity in tumors.

Experimental Protocols for Biological Assays

Cell Viability Assay (Illustrative)

To assess the cytotoxic effects of this compound on cancer cells, a standard MTT or similar cell viability assay can be performed.

-

Cell Culture: Plate cancer cells (e.g., myeloid leukemia cell line) in a 96-well plate and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Handling: Use in a well-ventilated area and avoid breathing dust.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

The logical workflow for investigating the biological activity of this compound is outlined below.

Caption: Workflow for the biological investigation of this compound.

Conclusion

This compound is a versatile and valuable compound for researchers in drug development and chemical biology. Its unique properties, conferred by the trifluoromethyl group, have led to its exploration in various therapeutic areas, including oncology and infectious diseases. This technical guide has provided a comprehensive overview of its synthesis, physicochemical properties, biological activities, and handling procedures. The detailed information and protocols presented herein are intended to serve as a valuable resource to stimulate and support further research into the potential of this promising molecule. As research continues, the full therapeutic and diagnostic potential of this compound is yet to be fully realized.

References

- 1. This compound | 114926-38-4 | FT43466 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure of 4-(Trifluoromethyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 4-(Trifluoromethyl)-L-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The introduction of the trifluoromethyl group onto the phenyl ring of L-phenylalanine imparts unique electronic and lipophilic characteristics, influencing its biological activity and making it a valuable building block for novel therapeutics. This document details its chemical structure, key physicochemical parameters, and provides a plausible experimental protocol for its asymmetric synthesis. Spectroscopic data for its characterization are also presented. Due to the current unavailability of a public crystal structure, theoretical structural parameters have been included to provide a quantitative understanding of its molecular geometry.

Chemical Structure and Identification

This compound is an analog of the essential amino acid L-phenylalanine, where a trifluoromethyl group is substituted at the para-position of the phenyl ring.

IUPAC Name: (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid[1]

Synonyms: L-4-Trifluoromethylphenylalanine, p-Trifluoromethyl-L-phenylalanine[1]

Molecular Formula: C₁₀H₁₀F₃NO₂[1]

Molecular Weight: 233.19 g/mol [1]

CAS Number: 114926-38-4[1]

Below is a 2D representation of the molecular structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for its application in drug design.

| Property | Value | Reference |

| Molecular Weight | 233.19 g/mol | [1] |

| pKa (predicted) | 2.15 ± 0.10 | |

| LogP (predicted) | 1.6598 | |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 3 |

Structural Parameters (Theoretical)

In the absence of a publicly available crystal structure for this compound, the following table presents theoretical bond lengths and angles obtained from computational chemistry studies of similar structures. These values provide an estimation of the molecule's geometry.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | ||

| Cα - Cβ | ~1.53 | |

| Cβ - Cγ (aromatic) | ~1.51 | |

| Cα - N | ~1.47 | |

| Cα - C' (carboxyl) | ~1.53 | |

| C' = O | ~1.21 | |

| C' - OH | ~1.36 | |

| C (aromatic) - C (aromatic) | ~1.39 | |

| C (aromatic) - C (CF₃) | ~1.50 | |

| C - F | ~1.35 | |

| Bond Angles | ||

| N - Cα - Cβ | ~110° | |

| N - Cα - C' | ~111° | |

| Cβ - Cα - C' | ~110° | |

| Cα - Cβ - Cγ | ~113° | |

| C (aromatic) - C (CF₃) - F | ~111° | |

| F - C (CF₃) - F | ~107° |

Experimental Protocols

Asymmetric Synthesis

A plausible and efficient method for the enantioselective synthesis of this compound is based on the alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base, a method developed by Soloshonok and coworkers for the preparation of various phenylalanine-type amino acids.[2]

Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis workflow.

Detailed Methodology:

-

Formation of the Chiral Ni(II)-Glycine Schiff Base Complex:

-

A mixture of the chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone), glycine, and nickel(II) nitrate (B79036) hexahydrate in methanol (B129727) is refluxed in the presence of a base (e.g., sodium carbonate).[2]

-

The resulting chiral nickel(II) complex of the glycine Schiff base is isolated and purified.

-

-

Asymmetric Alkylation:

-

The chiral Ni(II)-glycine complex is dissolved in a suitable solvent (e.g., acetonitrile).

-

A base (e.g., powdered potassium hydroxide) and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) are added.

-

The mixture is cooled (e.g., to 0 °C), and 4-(trifluoromethyl)benzyl bromide is added dropwise.

-

The reaction is stirred at low temperature until completion, monitored by TLC.

-

-

Hydrolysis and Isolation:

-

The resulting diastereomerically pure product complex is isolated.

-

The complex is hydrolyzed with aqueous hydrochloric acid to cleave the Schiff base and release the amino acid.[2]

-

The free this compound is separated from the chiral auxiliary by extraction and/or chromatography. The chiral auxiliary can often be recovered and reused.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the range of δ 7.0-8.0 ppm), the α-proton (a triplet or doublet of doublets around δ 3.5-4.5 ppm), and the β-protons (two diastereotopic protons appearing as a multiplet around δ 2.8-3.2 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbon (~175 ppm), the aromatic carbons (in the region of 120-140 ppm, with characteristic splitting for the carbon attached to the CF₃ group), the α-carbon (~55 ppm), and the β-carbon (~37 ppm). The trifluoromethyl carbon will also be observable.

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and will show a singlet for the CF₃ group, typically in the range of -60 to -65 ppm (relative to CFCl₃).[3]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

-

~3000-3200 cm⁻¹: N-H stretching of the amino group.

-

~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1500-1600 cm⁻¹: N-H bending of the amino group and C=C stretching of the aromatic ring.

-

~1100-1350 cm⁻¹: Strong C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 234.07 is expected to be the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 232.06 can be observed.

-

Fragmentation Pattern: Common fragmentation pathways include the loss of the carboxylic acid group (-45 Da) and cleavage of the side chain.

Signaling Pathways and Logical Relationships

The primary utility of this compound is as a building block in peptide and protein synthesis, where its incorporation can modulate the properties of the resulting macromolecule. The logical relationship for its application in this context is outlined below.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)-L-phenylalanine is a synthetic amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The incorporation of a trifluoromethyl group onto the phenyl ring of L-phenylalanine imparts unique physicochemical properties, including increased metabolic stability and altered binding affinities, making it a valuable building block for novel therapeutics. This technical guide provides a comprehensive overview of the key molecular data, a representative synthesis protocol, and a relevant biological signaling pathway associated with this compound.

Core Molecular Data

A summary of the essential quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 233.19 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [2] |

| CAS Number | 114926-38-4 | [1][2] |

| Alternate Name | (S)-2-Amino-3-[4-(trifluoromethyl)phenyl]propionic acid | [2] |

| Purity | ≥98% | [2] |

Experimental Protocols

The synthesis of this compound can be achieved through various chemical and enzymatic methods. Below is a representative experimental protocol based on a Negishi cross-coupling reaction, a common method for forming carbon-carbon bonds.

Synthesis via Negishi Cross-Coupling

This protocol outlines a plausible synthetic route and has not been directly copied from a single source but is based on established chemical principles described in the literature.[3]

Materials:

-

(R)-N-Boc-3-iodoalanine methyl ester

-

Zinc dust

-

Tetrakis(triphenylphosphine)palladium(0)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, activate zinc dust by stirring with 1,2-dibromoethane in anhydrous THF. Add (R)-N-Boc-3-iodoalanine methyl ester to the activated zinc suspension and stir at room temperature until the insertion of zinc is complete, forming the organozinc reagent.

-

Negishi Cross-Coupling Reaction: To the freshly prepared organozinc reagent, add 4-bromobenzotrifluoride and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain N-Boc-4-(Trifluoromethyl)-L-phenylalanine methyl ester.

-

Deprotection: Hydrolyze the methyl ester using an aqueous solution of sodium hydroxide. Subsequently, remove the Boc protecting group by treatment with hydrochloric acid in an appropriate solvent.

-

Isolation: After deprotection, adjust the pH to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Biological Activity and Signaling Pathways

As a structural analog of L-phenylalanine, this compound can influence cellular processes that are regulated by amino acid availability, such as protein synthesis. One of the key signaling pathways involved in sensing amino acid levels is the General Control Nonderepressible 2 (GCN2) pathway. While direct studies on this compound's effect on this specific pathway are not detailed in the provided results, it is a highly relevant mechanism through which phenylalanine analogs can exert their biological effects.[4]

GCN2 Signaling Pathway

The GCN2 pathway is a highly conserved stress-response pathway that is activated by amino acid deprivation. This leads to a global downregulation of protein synthesis while promoting the translation of specific mRNAs that are involved in amino acid biosynthesis and stress adaptation.

Caption: GCN2 signaling pathway activated by amino acid deprivation.

Conclusion

This compound is a crucial molecule in the landscape of modern drug discovery. Its unique properties, stemming from the trifluoromethyl group, offer advantages in designing metabolically stable and effective therapeutic agents. Understanding its fundamental chemical data, synthesis, and potential biological impact through pathways like GCN2 is essential for researchers aiming to harness its full potential in developing next-generation pharmaceuticals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylalanine modulates casein synthesis in bovine mammary epithelial cells by influencing amino acid transport and protein synthesis pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Advantage: A Technical Guide to the Discovery and Application of Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in chemical biology, medicinal chemistry, and materials science. Although fluorine is almost entirely absent in natural biology, its unique physicochemical properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—offer unparalleled opportunities to modulate the characteristics of peptides and proteins.[1][2] The introduction of fluorine can enhance thermal and metabolic stability, alter acidity and lipophilicity, and provide a sensitive spectroscopic probe for structural and functional studies.[1][3][4] This technical guide delves into the core aspects of fluorinated amino acids, from their synthesis and physicochemical properties to their application as advanced research tools and therapeutic components.

Methodologies for Synthesis

The synthesis of fluorinated amino acids can be broadly categorized into two main strategies: the use of fluorinated building blocks and the direct fluorination of amino acid precursors. Recent advancements have leveraged transition-metal catalysis and novel fluoroalkylating reagents to achieve high selectivity and efficiency.

Key Synthetic Approaches

-

Asymmetric Phase-Transfer Catalysis: This method is effective for producing enantiomerically pure amino acids. It often involves the alkylation of a glycine-derived Schiff base with a fluorinated benzyl (B1604629) halide in the presence of a chiral phase-transfer catalyst.[5]

-

Chiral Ni(II) Complex-Mediated Alkylation: This strategy utilizes a chiral nickel(II) complex of a glycine (B1666218) Schiff base, which is then alkylated with a fluorinated electrophile. This method has proven versatile for synthesizing a range of fluorinated aromatic and branched-chain amino acids on a gram scale.[6]

-

Electrophilic Fluorination: Reagents such as Selectfluor (F-TEDA-BF4) are widely used for the direct fluorination of C-H bonds, particularly at the α-position of amino acid derivatives, often mediated by a directing group and a metal catalyst like copper.[7]

-

Biocatalytic Methods: Engineered enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs), are being developed for the direct asymmetric amination of fluorinated cinnamic acid analogs, offering a green and highly stereoselective route to these valuable compounds.[8]

Detailed Experimental Protocol: Asymmetric Synthesis of 4-Fluoro-L-phenylalanine Analog

The following protocol is adapted from a method for the synthesis of 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine, demonstrating a typical asymmetric phase-transfer catalyzed alkylation.[5]

Step 1: Synthesis of 4,4'-Difluorobenzhydryl Bromide (Electrophile)

-

Charge a reactor with 4,4'-difluorobenzhydrol (1.7 kg, 7.72 mol).

-

Add 48% aqueous hydrobromic acid (5.1 L).

-

Stir the resulting slurry for 1 hour at 25 °C.

-

Heat the reaction to 80 °C and stir for 2 hours.

-

Cool the reaction to 25 °C and add water (6.8 L), followed by dichloromethane (B109758) (8.5 L).

-

Stir the biphasic mixture, then separate the layers.

-

Wash the organic layer successively with water (5.1 L) and 5% aqueous sodium bicarbonate (5.1 L). The resulting dichloromethane solution containing the bromide product is used directly in the next step.

Step 2: Phase-Transfer Catalyzed Alkylation and Hydrolysis

-

Combine the dichloromethane solution of the bromide from Step 1 with tert-butyl glycinate-benzophenone Schiff base (commercially available nucleophile).

-

Add a chiral phase-transfer catalyst (e.g., a derivative of Cinchona alkaloid).

-

Add a suitable base (e.g., 50% aqueous potassium hydroxide) and stir vigorously at a controlled temperature (e.g., 0 °C) until the reaction is complete as monitored by HPLC.

-

After the alkylation, quench the reaction and proceed to hydrolysis.

-

Charge a reactor with water (9.0 L) and concentrated hydrochloric acid (9.0 L).

-

Add the crude product from the alkylation step (e.g., 2.0 kg, 4.02 mol).

-

Heat the resulting slurry at reflux for 3-4 hours to hydrolyze the ester and imine protecting groups.

-

Cool the reaction to room temperature and wash with an organic solvent like methyl tert-butyl ether (MTBE) (2 x 20 L) to remove organic impurities.

-

The aqueous layer containing the hydrochloride salt of the final product, 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine, can then be processed for isolation and purification.

Data Presentation: Physicochemical Properties

Fluorination significantly alters the electronic and steric properties of amino acid side chains, leading to predictable and useful changes in pKa, lipophilicity, and conformational stability.

Table 1: Comparison of Physicochemical Properties

| Amino Acid | pKa (Side Chain) | logP | Comments |

| Tyrosine | 10.1 | -2.25 | Baseline for comparison. |

| 3-Fluoro-L-tyrosine | 8.81 | -1.5 (est.) | The electron-withdrawing fluorine atom lowers the phenol (B47542) pKa, making it more acidic.[9] |

| Phenylalanine | N/A | -1.38 | Baseline for comparison. |

| 4-Fluoro-L-phenylalanine | N/A | -1.19 (est.) | Fluorination generally increases lipophilicity, though the effect can be complex and context-dependent.[10][11] |

| Leucine | N/A | 1.86 | Baseline for comparison. |

| 5,5,5-Trifluoroleucine | N/A | 2.5 (est.) | The CF3 group significantly increases the hydrophobicity of the side chain. |

Note: logP and pKa values can vary based on experimental conditions and measurement techniques. Estimated (est.) values are based on computational models and trends reported in the literature.

Table 2: Impact of Fluorination on Peptide and Protein Thermal Stability

| Protein/Peptide System | Fluorinated Residue | ΔTm (°C) | ΔG° (kcal/mol) | Reference |

| GCN4-p1d Leucine Zipper | 5,5,5-Trifluoroleucine | +13 | +0.5 to +1.2 | [3][12] |

| GCN4-bZip DNA-binding peptide | 5,5,5-Trifluoroleucine | +8 | N/A | [12] |

| α4H 4-Helix Bundle | Hexafluoroleucine | N/A | +9.6 | [13] |

| Cold Shock Protein B (BsCspB) | 5-Fluorotryptophan | -1.2 | -0.38 | [14][15] |

| Cold Shock Protein B (BsCspB) | 3-Fluorophenylalanine | +4.0 | +0.24 | [14][15] |

ΔTm represents the change in the midpoint thermal unfolding temperature compared to the non-fluorinated parent protein. A positive value indicates increased stability. ΔG° is the change in the free energy of folding. The data shows that while highly fluorinated cores often lead to dramatic stabilization, single monofluorinations can have a more modest or even slightly destabilizing effect, highlighting the context-dependent nature of fluorine's influence.[13][14][15]

Visualizations: Workflows and Pathways

Diagram 1: Synthetic Workflow

Caption: Asymmetric synthesis of a fluorinated phenylalanine analog.

Diagram 2: Application in Protease Inhibition

Caption: Fluorinated peptides can inhibit proteolytic pathways.

Diagram 3: Logic for Employing Fluorinated Amino Acids

Caption: Decision guide for using fluorinated amino acids.

Conclusion

The discovery and development of fluorinated amino acids have provided researchers with a powerful and versatile chemical toolbox. The strategic substitution of hydrogen with fluorine allows for the fine-tuning of molecular properties, leading to peptides and proteins with enhanced stability, altered bioactivity, and novel functionalities. From creating hyperstable protein scaffolds to developing sensitive probes for in-cell NMR, the applications are vast and continue to expand.[1][2] As synthetic methodologies become more refined and our understanding of fluorine's subtle effects deepens, these non-canonical building blocks will undoubtedly play an increasingly critical role in advancing drug discovery and protein engineering.

References

- 1. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Paradigm Shift in Amino Acid Function and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into amino acids has emerged as a powerful tool in medicinal chemistry and chemical biology. This technical guide provides a comprehensive overview of the profound impact of trifluoromethylation on the physicochemical properties, biological activity, and therapeutic potential of amino acids and the peptides and proteins that contain them.

Core Physicochemical Alterations Induced by Trifluoromethylation

The introduction of a trifluoromethyl group dramatically alters the fundamental properties of an amino acid, primarily due to the high electronegativity of fluorine and the unique characteristics of the carbon-fluorine bond.[1][2][3] These changes provide a compelling rationale for the use of trifluoromethylated amino acids in drug design and protein engineering.

Enhanced Lipophilicity

The CF₃ group is significantly more lipophilic than a methyl (CH₃) group, leading to an increase in the overall hydrophobicity of the amino acid.[2][4][5] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, a critical factor for the bioavailability of peptide-based drugs.[6]

Increased Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[5][7] This inherent strength makes the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymatic processes, thereby increasing the in vivo half-life of drug candidates.[1][6][8]

Modulation of Acidity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of nearby functional groups.[1][7][9] For instance, the pKa of the ammonium (B1175870) group in trifluoromethylated prolines is markedly lower than in proline itself, indicating a substantial increase in acidity.[10] This alteration can impact the ionization state of the amino acid at physiological pH and influence its interactions with biological targets.

Quantitative Data Summary

The following tables summarize the quantitative effects of trifluoromethylation on key physicochemical properties of amino acids.

Table 1: Effect of Trifluoromethylation on the pKa of the Ammonium Group in Proline Analogs

| Compound | pKa of Ammonium Group |

| Proline | 10.68 |

| (2S,4R)-4-Trifluoromethylproline | 8.46 |

| (2S,4S)-4-Trifluoromethylproline | 8.56 |

| (2S)-5-Trifluoromethylproline | 6.07 |

| (2S,4R)-4-Methylproline | 10.73 |

| (2S,4S)-4-Methylproline | 10.54 |

Data sourced from Kubyshkin et al., 2018.[10]

Table 2: Lipophilicity (logP) of N-Acetyl Amino Acid Methyl Esters

| Amino Acid Derivative | logP |

| N-Acetyl-Proline-OMe | -0.67 |

| N-Acetyl-(2S,4R)-4-Trifluoromethylproline-OMe | 0.60 |

| N-Acetyl-Valine-OMe | 0.49 |

Data indicates that 4-trifluoromethylproline exhibits lipophilicity comparable to valine. Sourced from Kubyshkin and Budisa, 2018.[10]

Table 3: Enzyme Inhibition Data for Trifluoromethyl-Containing Compounds

| Inhibitor | Target Enzyme | Inhibition Constant |

| Captopril Analog (CF₃ substituted for CH₃) | Angiotensin-Converting Enzyme (ACE) | IC₅₀ = 0.3 nM[11] |

| Trifluoromethyl Ketone Inhibitor | SARS-CoV 3CL Protease | Kᵢ = 0.3 µM (after 4h incubation)[12] |

| Ac-Ala-Ala-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | Kᵢ = 0.34 µM[13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of trifluoromethylated amino acids.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of an amino acid.

Materials:

-

0.1 M solution of the amino acid

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

Calibrated pH meter and electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Pipette a known volume (e.g., 20 mL) of the 0.1 M amino acid solution into a beaker.

-

Place the beaker on a stir plate and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Record the initial pH of the amino acid solution.

-

Acid Titration: Add 0.1 M HCl in small, precise increments (e.g., 0.5 mL) from a burette. After each addition, allow the pH to stabilize and record the value. Continue until the pH drops to approximately 1.5.

-

Base Titration: In a separate experiment, titrate a fresh 20 mL aliquot of the amino acid solution with 0.1 M NaOH in a similar incremental manner. Record the pH after each addition until the pH reaches approximately 12.5.

-

Data Analysis: Plot the pH values against the volume of titrant (HCl and NaOH) added. The pKa values correspond to the midpoint of the buffer regions (the flattest parts of the curve).[1][6][14][15]

Measurement of Lipophilicity (logP) by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of an amino acid derivative.

Materials:

-

N-acetylated and methyl-esterified amino acid derivative

-

1-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with 1-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., NMR, HPLC, UV-Vis spectrophotometer)

Procedure:

-

Prepare a stock solution of the amino acid derivative in either the aqueous or octanol (B41247) phase.

-

In a centrifuge tube, add equal volumes of the pre-saturated octanol and aqueous phases.

-

Add a small, known amount of the amino acid derivative stock solution to the tube.

-

Cap the tube tightly and vortex vigorously for a set period (e.g., 10 minutes) to ensure thorough mixing and partitioning.

-

Allow the two phases to separate. Centrifugation may be required to achieve a clean separation.

-

Carefully collect a sample from both the upper (octanol) and lower (aqueous) phases.

-

Quantify the concentration of the amino acid derivative in each phase using an appropriate analytical method.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log10([solute]octanol / [solute]aqueous).[9][16][17][18][19]

Serine Protease Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of a trifluoromethyl ketone-containing peptide against a serine protease.

Materials:

-

Purified serine protease

-

Fluorogenic or chromogenic substrate for the protease

-

Trifluoromethyl ketone inhibitor

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the inhibitor in the assay buffer.

-

In the wells of a 96-well plate, add the enzyme at a fixed concentration and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC₅₀ is the concentration of inhibitor that reduces the enzyme activity by 50%. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the inhibition is competitive.[8][13][20][21]

Visualizations of Key Concepts

Mechanism of Serine Protease Inhibition by a Trifluoromethyl Ketone

The following diagram illustrates the mechanism of action of a trifluoromethyl ketone as a transition-state analog inhibitor of a serine protease.

Caption: Inhibition of a serine protease by a trifluoromethyl ketone.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines the general workflow for synthesizing a peptide on a solid support, a common method for incorporating trifluoromethylated amino acids.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The incorporation of trifluoromethyl groups into amino acids offers a versatile and powerful strategy for modulating their properties and enhancing their therapeutic potential. The unique electronic and steric effects of the CF₃ group lead to improvements in lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated amino acids highly valuable building blocks in drug discovery and protein engineering. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore and harness the potential of these fascinating molecules.

References

- 1. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 2. 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. scribd.com [scribd.com]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]

Preliminary Technical Guide on 4-(Trifluoromethyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)-L-phenylalanine is a non-canonical amino acid that has garnered significant interest in the fields of biochemistry, pharmacology, and drug development. The incorporation of the trifluoromethyl group onto the phenyl ring of L-phenylalanine imparts unique physicochemical properties, including increased hydrophobicity, metabolic stability, and altered electronic characteristics. These modifications can profoundly influence the conformation, binding affinity, and biological activity of peptides and proteins into which it is incorporated. This document provides a preliminary overview of its properties, synthesis, and potential applications, based on available scientific literature.

Chemical and Physical Properties

This compound is a derivative of the essential amino acid L-phenylalanine.[1][2] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | [2] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [2][3] |

| Molecular Weight | 233.19 g/mol | [2][3] |

| CAS Number | 114926-38-4 | [2][3] |

| Canonical SMILES | C1=CC(=CC=C1C--INVALID-LINK--N)C(F)(F)F | [2] |

| InChI Key | CRFFPDBJLGAGQL-QMMMGPOBSA-N | [2] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥98% | [3] |

Biological Activity and Applications

The introduction of a trifluoromethyl group can significantly alter the biological properties of peptides and proteins. This modification can enhance protein stability and has been utilized as a probe in NMR studies to investigate protein structure and dynamics.[4][5] While specific quantitative data on the biological activity of this compound itself is limited in publicly available literature, derivatives have shown biological effects. For instance, a cinnamoyl derivative of a related fluorinated phenylalanine has been investigated for its neuroprotective effects in ischemia-reperfusion models.

Experimental Protocols

The primary application of this compound is its incorporation into peptides and proteins. This can be achieved through standard solid-phase peptide synthesis (SPPS) or through genetic incorporation of unnatural amino acids in cellular expression systems.

Solid-Phase Peptide Synthesis (SPPS)

A general protocol for the incorporation of an Fmoc-protected amino acid, which would be applicable to Fmoc-4-(Trifluoromethyl)-L-phenylalanine, is outlined below. It is important to note that the specific coupling times and reagents may need to be optimized for this particular amino acid due to potential differences in reactivity.[7][8][9][10][11]

General Fmoc-SPPS Cycle:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for 30-60 minutes.[9][10]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating with a 20% solution of piperidine (B6355638) in DMF for approximately 20 minutes.[7][9]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.[7]

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. The reaction progress can be monitored using a ninhydrin (B49086) test.[10]

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Genetic Incorporation of Unnatural Amino Acids

This compound can be site-specifically incorporated into proteins in vivo using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[4][12] This technique allows for the production of proteins with a single or multiple unnatural amino acids at defined positions.

Workflow for Unnatural Amino Acid Incorporation:

Caption: Workflow for the genetic incorporation of this compound.

Potential Signaling Pathway Interactions

While direct evidence for this compound modulating specific signaling pathways is not yet prevalent in the literature, the natural amino acid L-phenylalanine is known to influence cellular signaling, particularly the mTOR pathway, which is a central regulator of cell growth and protein synthesis.[13][14][15] L-phenylalanine is transported into the cell via transporters like LAT1, and its intracellular presence can activate mTORC1, leading to the phosphorylation of downstream effectors such as S6K1 and 4EBP1, which in turn promotes protein synthesis.

Given the structural similarity, it is plausible that this compound could also be a substrate for amino acid transporters and potentially influence the mTOR pathway. However, the trifluoromethyl group's electronic and steric properties might alter its transport efficiency and its ability to activate downstream signaling components. Further research is required to elucidate the specific signaling effects of this unnatural amino acid.

Caption: Hypothesized influence on the L-phenylalanine-mediated mTOR signaling pathway.

Conclusion